molecular formula C18H12FNO3 B2400725 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862244-44-8

1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2400725
CAS No.: 862244-44-8
M. Wt: 309.296
InChI Key: GVHRAVWIOCOHFI-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a sophisticated heterocyclic compound belonging to the class of chromeno-pyrrole derivatives, recognized as a privileged scaffold in medicinal chemistry for its diverse biological potential . This compound features a complex fused ring system integrating a chromene core with a pyrrole unit, substituted with a 3-fluorophenyl group at the 1-position and a methyl group at the 2-position. The molecular formula is C18H12FNO3, with a calculated molecular weight of 325.30 g/mol. The synthesis of this compound and its analogs is efficiently achieved via a one-pot multicomponent reaction (MCR) starting from commercially available reagents, such as methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, the appropriate aldehyde, and a primary amine . This practical protocol is compatible with a wide range of substituents, proceeds under mild conditions, and allows for the generation of diversified libraries for biological screening without the need for chromatographic purification . Chromeno[2,3-c]pyrrole derivatives have been identified as key structures in the search for novel bioactive compounds, with studies highlighting their role as glucokinase activators and mimetics of glycosaminoglycans . Furthermore, related pyrrole derivatives are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, underscoring the research value of this chemical class . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FNO3/c1-20-15(10-5-4-6-11(19)9-10)14-16(21)12-7-2-3-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHRAVWIOCOHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The process may involve heating and stirring to ensure complete reaction and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may exhibit biological activities, making it a candidate for studying its effects on biological systems.

    Medicine: Due to its unique structure, it could be explored for potential therapeutic applications, such as anticancer, antiviral, or antimicrobial activities.

    Industry: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating them. This interaction can lead to a cascade of biochemical events, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity :

  • The 3-fluorophenyl group in the target compound enhances metabolic stability compared to nitro or methoxy substituents, which may degrade under physiological conditions .
  • AV-C ’s 1,3,4-thiadiazole substituent confers potent TRIF pathway activation, inhibiting Zika and Chikungunya viruses at IC₅₀ values <1 μM . In contrast, the methyl group in the target compound limits steric hindrance, favoring enzyme interactions (e.g., glucokinase activation in related analogs) .

Synthetic Flexibility: The one-pot multicomponent reaction (MCR) method enables rapid diversification. For example, replacing methylamine with 3-(dimethylamino)propylamine introduces basic side chains, improving solubility and receptor binding .

Thermal Stability: Fluorinated derivatives exhibit higher thermal stability (decomposition >250°C) compared to nitro-substituted analogs (<200°C) due to stronger C-F bonds .

Biological Activity

1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a fused ring system that includes a chromene and a pyrrole structure along with a dione functional group. The presence of the fluorophenyl substituent enhances its electronic properties and steric characteristics, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅FNO₃
Molecular Weight309.3 g/mol
LogP (Octanol-Water)2.6
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound has been achieved through multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, N-substituted isatins, and primary amines. This method allows for the exploration of various functionalities within the chromeno[2,3-c]pyrrole scaffold and has shown high yields (43–86%) in most cases .

Biological Activity

Research indicates that chromeno[2,3-c]pyrroles exhibit a broad range of biological activities including:

  • Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties .
  • Antibacterial Activity : Some derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents .
  • Enzyme Inhibition : Studies have indicated that certain derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antioxidant Properties : In vitro assays demonstrated that derivatives of this compound could scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity and bioavailability while influencing the compound's reactivity and interaction profiles with biomolecules.

Q & A

Q. What are the optimized synthetic routes for 1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how do reaction conditions influence yield?

The synthesis typically employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . Key parameters include:

  • Solvent choice : Polar solvents (e.g., ethanol, DMF) enhance reaction rates and solubility.
  • Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization steps .
  • Temperature : Optimal yields (43–86%) are achieved at 40–80°C, with heating duration adjusted based on substituent electronic effects (e.g., longer heating for donor groups) .
  • Purification : Crystallization from ethanol or chromatography (if impurities persist) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, pyrrolone carbonyl at ~160 ppm) .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at 1650–1715 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Monitors purity (>95%) and reaction progression .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays : Test antibacterial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains, or anticancer activity using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Target prediction : Computational docking against kinases or inflammatory mediators (e.g., COX-2) to prioritize mechanistic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize derivatives by altering the fluorophenyl group (e.g., 3-Cl, 4-OCH₃) or methyl group (e.g., ethyl, benzyl) via the one-pot multicomponent protocol .
  • Functional assays : Compare IC₅₀ values across derivatives to identify critical substituents. For example, electron-withdrawing groups (e.g., -F, -Cl) may enhance anticancer activity .
  • Computational modeling : Use molecular dynamics simulations to correlate substituent effects with target binding affinity .

Q. How can contradictory data in solubility and stability studies be resolved?

  • Controlled experiments : Repeat assays under standardized conditions (pH 7.4, 37°C for physiological relevance) .
  • Advanced characterization : Perform thermogravimetric analysis (TGA) to assess thermal stability and differential scanning calorimetry (DSC) to identify polymorphic forms .
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate nanoparticles to improve bioavailability .

Q. What mechanistic studies are recommended to elucidate its biological activity?

  • Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to identify targets (e.g., MAPK, PI3K) .
  • Cellular pathway analysis : Western blotting or RNA-seq to evaluate downstream effects (e.g., apoptosis markers like caspase-3) .
  • Reactive oxygen species (ROS) assays : Quantify ROS generation to probe oxidative stress-mediated mechanisms .

Q. How can synthetic by-products or degradation products be identified and mitigated?

  • LC-MS/MS : Detect low-abundance impurities during synthesis or storage .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to predict stability .
  • Process optimization : Adjust reaction stoichiometry (e.g., amine excess) to minimize side reactions .

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